CBR-5884

Description

Structure

3D Structure

Propriétés

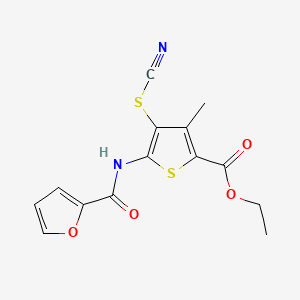

IUPAC Name |

ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIRPJBDIZKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CBR-5884: A Technical Guide to the Selective PHGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-5884 is a selective, noncompetitive small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting this critical metabolic node, this compound has demonstrated significant anti-proliferative effects in cancer cells that exhibit a high dependency on endogenous serine production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its associated pathways and workflows.

Core Concepts and Mechanism of Action

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] In certain cancers, including specific subtypes of breast cancer, melanoma, and glioma, the PHGDH gene is amplified, leading to elevated enzyme expression and an increased flux through the serine biosynthesis pathway.[1][2][3] This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for proteins, nucleotides, and lipids.

This compound was identified through a high-throughput screen of approximately 800,000 small molecules. It acts as a selective inhibitor of PHGDH. Biochemical characterization has revealed that this compound is a noncompetitive inhibitor with a time-dependent onset of inhibition. A key aspect of its mechanism is the disruption of the oligomerization state of the PHGDH enzyme. This disruption leads to a reduction in de novo serine synthesis, thereby selectively starving cancer cells that are "addicted" to this pathway for survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell-free/Cell-based | Target/Assay | Reference(s) |

| IC50 | 33 ± 12 µM | Cell-free | PHGDH enzyme activity | |

| Inhibition of Serine Synthesis | ~30% decrease | Cell-based (Carney cells) | 13C6-glucose tracing | |

| Growth Inhibition (Breast Cancer Lines) | 35% - 60% at 30 µM | Cell-based | Proliferation assay | |

| Growth Inhibition (Epithelial Ovarian Cancer) | 30% - 70% at 60 µM (24h) | Cell-based (A2780, OVCAR3, ES-2) | Cell viability assay | |

| Ki (vs. C. albicans Cho1) | 1,550 ± 245.6 nM | Cell-free | Competitive inhibition |

Table 2: Experimental Concentrations in Cell-Based Assays

| Cell Line(s) | Concentration Range | Duration | Purpose of Experiment | Reference(s) |

| Carney cells | 1 µM - 40 µM | 3 hours | Acute toxicity and serine synthesis | |

| Breast and Melanoma lines | 15 µM, 30 µM | 3 - 5 days | Proliferation inhibition | |

| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | Up to 60 µM | 24 hours | Cell viability, migration, invasion |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

PHGDH Enzyme Inhibition Assay (Cell-free)

This protocol is based on the methods used for the initial identification and characterization of this compound.

-

Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), reaction buffer (e.g., Tris-HCl with MgCl2), this compound stock solution in DMSO, DMSO (vehicle control).

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and recombinant PHGDH enzyme.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction mixture and pre-incubate for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate.

-

Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates (Vi) for each inhibitor concentration.

-

Normalize the rates to the DMSO control (Vo) and plot Vi/Vo against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Serine Synthesis Assay (13C6-Glucose Tracing)

This protocol allows for the direct measurement of de novo serine synthesis inhibition in live cells.

-

Cell Culture: Plate cancer cells (e.g., Carney cells) in appropriate media and allow them to adhere.

-

Pre-treatment: Acclimate cells to the experimental media. Treat the cells with this compound at the desired concentrations (e.g., 30 µM) or DMSO for 1 hour.

-

Labeling: Replace the media with media containing uniformly labeled 13C6-glucose and the corresponding concentration of this compound or DMSO. Incubate for 2-3 hours.

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold saline.

-

Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysate.

-

-

Sample Analysis:

-

Clarify the lysate by centrifugation.

-

Dry the supernatant containing the polar metabolites.

-

Derivatize the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Analyze the samples by GC-MS to determine the isotopic enrichment in serine (M+3 serine), which represents newly synthesized serine.

-

-

Data Analysis: Calculate the fraction of labeled serine relative to the total serine pool and compare the values between this compound-treated and control cells.

Cell Proliferation Assay

This assay assesses the impact of this compound on cancer cell growth.

-

Cell Plating: Seed cancer cell lines with known high serine biosynthetic activity (e.g., specific breast or melanoma lines) in 96-well plates at a predetermined density (e.g., 6,000 cells per well).

-

Treatment: The following day, treat the cells with a dose range of this compound (e.g., 1 µM to 40 µM) or DMSO vehicle control.

-

Incubation: Incubate the cells for a period of 3 to 5 days.

-

Viability Measurement:

-

Remove the drug-containing media and replace it with fresh, drug-free media.

-

Assess cell viability using a commercially available assay such as CellTiter-Glo® (promega) or AlamarBlue™ (Thermo Fisher Scientific), following the manufacturer's protocol.

-

-

Data Analysis: Normalize the viability of treated cells to the DMSO control and plot the results to determine the dose-dependent effect on cell proliferation.

Visualizations

The following diagrams illustrate key aspects of this compound's function and experimental application.

Caption: Mechanism of action of this compound on the serine biosynthesis pathway.

Caption: Workflow for assessing serine synthesis inhibition by this compound.

Caption: Logical flow of this compound's selective anti-cancer activity.

References

The Selective PHGDH Inhibitor CBR-5884: A Technical Guide to its Role in the Serine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer metabolism, the de novo serine biosynthesis pathway has emerged as a critical node for tumor growth and proliferation. Many cancer cells exhibit a heightened dependence on this pathway to fuel the synthesis of nucleotides, lipids, and proteins, as well as to maintain redox homeostasis. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. Its overexpression has been documented in various malignancies, including breast cancer and melanoma, making it a compelling target for therapeutic intervention. CBR-5884 is a selective, noncompetitive small molecule inhibitor of PHGDH that has been instrumental in elucidating the role of the serine biosynthesis pathway in cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of PHGDH.[1] It is a noncompetitive inhibitor, indicating that it does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] A key aspect of its mechanism is the disruption of the oligomerization state of PHGDH, which is crucial for its function.[1] By inhibiting PHGDH, this compound effectively blocks the de novo synthesis of serine in cancer cells, leading to a state of serine starvation in cells that are highly dependent on this pathway.[1][2] This targeted inhibition has been shown to be selectively toxic to cancer cell lines with high serine biosynthetic activity.

Downstream of PHGDH inhibition, treatment with this compound has been observed to induce a cascade of cellular events. One of the prominent effects is the accumulation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately apoptosis in cancer cells. Furthermore, this compound has been shown to activate the ROS/Wnt/β-catenin signaling pathway, which can influence cell proliferation, migration, and invasion.

Quantitative Data

The following tables summarize the quantitative effects of this compound from various in vitro studies.

Table 1: In Vitro Efficacy of this compound against PHGDH and Cancer Cell Lines

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PHGDH) | 33 µM | Cell-free enzymatic assay | |

| Inhibition of de novo Serine Synthesis | ~30% at 30 µM | Carney Cells | |

| IC50 (Cell Viability, 72h) | 54.4 µM | SKOV3 | |

| IC50 (Cell Viability, 72h) | 54.7 µM | ID8 |

Table 2: Dose-Dependent Effect of this compound on the Viability of Epithelial Ovarian Cancer Cell Lines (48h)

| Cell Line | This compound Concentration (µM) | % Inhibition of Cell Viability | Reference |

| A2780 | 15 | ~20% | |

| 30 | ~30% | ||

| 45 | ~40% | ||

| OVCAR3 | 15 | ~25% | |

| 30 | ~40% | ||

| 45 | ~55% | ||

| ES-2 | 15 | ~20% | |

| 30 | ~35% | ||

| 45 | ~50% |

Experimental Protocols

In Vitro PHGDH Enzyme Activity Assay

This protocol is adapted from a method for measuring dehydrogenase activity by monitoring NAD+ reduction.

Materials:

-

Recombinant human PHGDH enzyme

-

3-phosphoglycerate (3-PG) substrate

-

NAD+

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

96-well black microplate

-

Plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, diaphorase, and resazurin in each well of a 96-well plate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Add recombinant PHGDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 3-PG and NAD+.

-

Immediately begin monitoring the increase in fluorescence at 590 nm (excitation at 540 nm) in a kinetic mode for a set period (e.g., 30-60 minutes). The diaphorase couples the reduction of NAD+ to NADH with the reduction of resazurin to the fluorescent product, resorufin.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based de novo Serine Synthesis Assay (¹³C-Glucose Tracing and GC-MS)

This protocol provides a general framework for tracing the incorporation of ¹³C-labeled glucose into serine using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Glucose-free and serine-free medium

-

[U-¹³C₆]-glucose

-

This compound

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

-

GC-MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Wash the cells with PBS and switch to glucose-free and serine-free medium supplemented with dialyzed fetal bovine serum.

-

Add [U-¹³C₆]-glucose to the medium.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Separate the polar metabolites from lipids and proteins by adding chloroform and water, followed by centrifugation.

-

Collect the upper aqueous phase containing polar metabolites.

-

-

Derivatization:

-

Dry the aqueous metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. For example, add methoxyamine in pyridine to protect carbonyl groups, followed by MTBSTFA to silylate hydroxyl and amine groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the metabolites on a GC column.

-

Analyze the eluting compounds by mass spectrometry, collecting data in full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized serine.

-

Determine the mass isotopomer distribution of serine. The incorporation of three ¹³C atoms from [U-¹³C₆]-glucose into newly synthesized serine will result in a mass shift of +3 (M+3).

-

Calculate the fraction of newly synthesized serine by dividing the M+3 peak area by the total area of all serine isotopologues.

-

Evaluate the dose-dependent inhibition of de novo serine synthesis by this compound.

-

Cell Viability Assay

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

96-well clear microplate

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Microplate reader (luminescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Materials:

-

Cancer cell line

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PHGDH, anti-β-catenin, anti-c-myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Caption: Downstream signaling effects of this compound, including ROS induction and Wnt/β-catenin pathway activation.

Caption: A generalized experimental workflow for characterizing the effects of this compound.

References

The Discovery and Synthesis of CBR-5884: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-5884 is a selective, non-competitive small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Elevated serine synthesis is a metabolic hallmark of several cancers, making PHGDH a compelling target for therapeutic intervention.[2][3] Discovered through high-throughput screening, this compound exhibits selective toxicity toward cancer cell lines with high serine biosynthetic activity by disrupting the oligomeric state of PHGDH.[1] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development.

Discovery of this compound

This compound was identified from a high-throughput screen of approximately 800,000 drug-like compounds. The screening process aimed to identify inhibitors of PHGDH, and initial hits were further evaluated for their selectivity and cell-based activity. This compound emerged as a lead compound due to its ability to inhibit de novo serine synthesis in cancer cells and its selective anti-proliferative effects on cancer cell lines dependent on this pathway.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, is based on the construction of a polysubstituted thiophene core, likely via the Gewald aminothiophene synthesis. This is followed by functional group manipulations to introduce the furan-2-carboxamido and thiocyanate moieties.

Representative Synthetic Scheme:

A plausible synthetic route involves a multi-step process:

-

Step 1: Gewald Reaction to form the 2-Aminothiophene Intermediate. The synthesis likely commences with a Gewald reaction, a multicomponent condensation of a ketone (acetone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.

-

Step 2: Acylation of the Amine. The resulting 2-aminothiophene is then acylated at the amino group with furan-2-carbonyl chloride in the presence of a base like pyridine to form ethyl 5-(furan-2-carboxamido)-3-methylthiophene-2-carboxylate.

-

Step 3: Thiocyanation of the Thiophene Ring. The final step involves the introduction of the thiocyanate group at the 4-position of the thiophene ring. This can be achieved using a thiocyanating agent such as ammonium thiocyanate in the presence of an oxidizing agent like bromine in a solvent such as acetic acid.

Mechanism of Action

This compound acts as a non-competitive inhibitor of PHGDH. Its mechanism of action is distinct from inhibitors that compete with the substrate (3-phosphoglycerate) or the cofactor (NAD+). Biochemical studies have revealed that this compound induces a time-dependent inhibition of PHGDH and disrupts its oligomerization state. PHGDH is known to exist in an equilibrium between dimeric and tetrameric forms, and this compound appears to favor the less active dimeric state.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (PHGDH) | 33 µM | |

| Molecular Weight | 336.39 g/mol | |

| Molecular Formula | C14H12N2O4S2 | |

| Ki (C. albicans Cho1) | 1,550 ± 245.6 nM |

Experimental Protocols

PHGDH Enzymatic Assay (Coupled Resazurin-Based Assay)

This protocol describes a coupled enzymatic assay to measure PHGDH activity, where the production of NADH is linked to the reduction of resazurin to the fluorescent resorufin.

Materials:

-

Recombinant human PHGDH

-

3-Phosphoglycerate (3-PG)

-

NAD+

-

Diaphorase

-

Resazurin

-

This compound

-

Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of a reaction mixture containing assay buffer, 0.1 mM 3-PG, 20 µM NAD+, 0.1 mM resazurin, and 0.0001 U/mL diaphorase.

-

Add 1 µL of this compound at various concentrations (or DMSO for control) to the wells.

-

To initiate the reaction, add 50 µL of recombinant PHGDH in assay buffer to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Resazurin-Based)

This protocol details a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line with high PHGDH expression)

-

Complete cell culture medium

-

This compound

-

Resazurin sodium salt

-

96-well clear cell culture plates

-

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Analysis of PHGDH Oligomerization

This protocol outlines a method to investigate the effect of this compound on the oligomeric state of PHGDH using size-exclusion chromatography (SEC).

Materials:

-

Recombinant human PHGDH

-

This compound

-

SEC column (e.g., Superdex 200)

-

FPLC system

-

SEC buffer: 40 mM PBS, pH 7.3, 150 mM NaCl

-

Molecular weight standards

Procedure:

-

Incubate purified PHGDH (at a concentration where both tetrameric and dimeric forms are present) with this compound (at a concentration above its IC50) or DMSO for 1 hour at room temperature.

-

Equilibrate the SEC column with SEC buffer.

-

Inject the PHGDH-CBR-5884 mixture or the control onto the SEC column.

-

Run the chromatography at a constant flow rate and monitor the protein elution profile by measuring absorbance at 280 nm.

-

Analyze the chromatograms to determine the relative abundance of the different oligomeric species (tetramer and dimer) based on their elution volumes compared to molecular weight standards.

Conclusion

This compound is a valuable tool for studying the role of serine biosynthesis in cancer and serves as a lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the disruption of PHGDH oligomerization, offers a promising avenue for targeting cancer metabolism. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and build upon the potential of this compound.

References

CBR-5884 Target Validation in Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of CBR-5884, a selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), in the context of cancer therapy. It details the molecular target, mechanism of action, and downstream cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a small molecule inhibitor that targets the metabolic enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation and biomass accumulation.[2][4] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and subsequently inhibiting serine synthesis. This targeted inhibition has been shown to selectively suppress the growth of cancer cells with high serine biosynthetic activity, making PHGDH a promising therapeutic target and this compound a valuable tool for its validation.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is 3-phosphoglycerate dehydrogenase (PHGDH) .

-

Mechanism of Inhibition: this compound is a noncompetitive inhibitor of PHGDH. It exhibits a time-dependent onset of inhibition and functions by disrupting the oligomeric state of the PHGDH enzyme, which is essential for its catalytic activity.

-

Biochemical Potency: In a cell-free enzymatic assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 33 µM .

Signaling Pathways

The Serine Biosynthesis Pathway

This compound directly inhibits the first committed step in the de novo serine biosynthesis pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate into a three-step enzymatic cascade to produce serine. Serine is a critical precursor for the synthesis of proteins, nucleotides, and lipids, all of which are essential for cancer cell proliferation.

Downstream Effects on Cancer Cell Signaling

Inhibition of PHGDH by this compound has been shown to modulate several downstream signaling pathways implicated in cancer progression.

In epithelial ovarian cancer, this compound has been demonstrated to increase reactive oxygen species (ROS) levels, which in turn modulates the Wnt/β-catenin signaling pathway, leading to anti-tumor effects.

References

CBR-5884: A Technical Guide to Studying Metabolic Reprogramming in Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to the unique tumor microenvironment. One of the key metabolic pathways often upregulated in cancer is the de novo serine synthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the first committed step from the glycolytic intermediate 3-phosphoglycerate. Its overexpression has been linked to the progression of various cancers, including breast cancer, melanoma, and epithelial ovarian cancer, making it a promising target for therapeutic intervention.

CBR-5884 is a selective, noncompetitive small molecule inhibitor of PHGDH.[1][2][3] By targeting this crucial enzyme, this compound effectively blocks de novo serine biosynthesis, leading to selective toxicity in cancer cells that are highly dependent on this pathway for survival and proliferation.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to investigate metabolic reprogramming in tumors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound acts as a potent and selective inhibitor of PHGDH, with a reported half-maximal inhibitory concentration (IC50) of 33 μM in cell-free assays. It exhibits a noncompetitive mode of inhibition with respect to both of the enzyme's substrates, 3-phosphoglycerate and NAD+. A key feature of its mechanism is the time-dependent onset of inhibition and its ability to disrupt the oligomerization state of the PHGDH enzyme. This disruption of the enzyme's structure is critical to its inhibitory effect on serine synthesis. By inhibiting PHGDH, this compound reduces the intracellular pool of serine, an amino acid vital for the synthesis of proteins, nucleotides, and lipids, thereby impeding the anabolic processes necessary for rapid cancer cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 33 μM | Cell-free PHGDH enzyme assay |

Table 1: In Vitro Enzymatic Inhibition

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| Melanoma & Breast Cancer Lines | Proliferation Assay | 15 or 30 μM | Inhibition of proliferation in lines with high serine synthesis | |

| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | Cell Viability Assay | 60 μM (24h) | ~30-70% inhibition of cell viability | |

| Epithelial Ovarian Cancer (SKOV3, ID8) | Colony Formation Assay | 30 and 60 μM | Dose-dependent reduction in colony formation | |

| Epithelial Ovarian Cancer (SKOV3, ID8) | Wound Healing Assay | 30 μM | Inhibition of cell migration | |

| Epithelial Ovarian Cancer (SKOV3, ID8) | Transwell Invasion Assay | 50 μM | Suppression of cell invasion | |

| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | ROS Measurement | Various | Increased cellular ROS levels | |

| Patient-Derived Organoids (EOC) | Viability Assay | 250 μM and 500 μM | Dose-dependent inhibition of viability |

Table 2: In Vitro Cellular Effects

| Animal Model | Tumor Type | Dosage & Administration | Observed Effect | Reference |

| BALB/c Nude Mice | Epithelial Ovarian Cancer (ID8 cells) | 50 mg/kg, gavage | Significantly delayed tumor growth | |

| Nude Mice | Epithelial Ovarian Cancer | Intraperitoneal injection | Slower tumor growth and lighter tumor weight |

Table 3: In Vivo Efficacy

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Viability and Proliferation Assays

a) CellTiter-Glo® or AlamarBlue® Assay:

-

Cell Seeding: Plate cancer cells (e.g., Carney cells) in a 96-well plate at a density of 6,000 cells per well in MEM media and allow them to acclimate overnight. For epithelial ovarian cancer cell lines (A2780, OVCAR3, ES-2), seed 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 μM to 40 μM) for the desired duration (e.g., 3 hours for acute toxicity, or 24-72 hours for proliferation).

-

Assay:

-

For acute toxicity, remove the drug-containing media after 3 hours and add fresh, drug-free media.

-

Determine cell viability using CellTiter-Glo® or AlamarBlue® assay according to the manufacturer's instructions.

-

b) Colony Formation Assay:

-

Cell Seeding: Seed 5,000 cells (e.g., SKOV3, ID8) per well in a 6-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 30, and 60 μM) and culture for 7 days.

-

Staining: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by staining with 1% Giemsa for 10 minutes.

-

Quantification: Count the number of colonies using software such as ImageJ.

Cell Migration and Invasion Assays

a) Wound Healing Assay:

-

Cell Seeding: Seed cells (e.g., SKOV3, ID8) in 6-well plates to form a confluent monolayer.

-

Wound Creation: Create a scratch wound using a 10 μL pipette tip.

-

Treatment: Wash the cells with PBS and incubate with serum-free medium containing DMSO (control) or this compound (e.g., 30 μM) for 48 hours.

-

Analysis: Capture images at 0 and 48 hours to evaluate the rate of wound closure.

b) Transwell Invasion Assay:

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed 2 x 10^4 cells, pre-treated with DMSO or 50 μM this compound for 24 hours, in the upper chamber in serum-free medium.

-

Chemoattraction: Fill the lower chamber with a complete medium as a chemoattractant.

-

Incubation: Allow cells to migrate for 48 hours.

-

Staining and Counting: Fix the migrated cells with 4% formaldehyde and stain with hematoxylin. Remove non-migrated cells from the upper surface and count the migrated cells under a microscope.

Western Blot Analysis

-

Protein Extraction: Extract total protein from cells or tumor xenografts using RIPA lysis buffer.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PHGDH, β-catenin, c-myc, Cyclin D1, PCNA, Bcl2, BAX, E-cadherin, N-cadherin, vimentin, Snail, ITGB4, p-ERK, ERK). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Cellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat epithelial ovarian cancer cells (A2780, OVCAR3, ES-2) with different concentrations of this compound. As a control for ROS inhibition, cells can be co-treated with N-acetylcysteine (NAC) (e.g., 5 mM for 4 hours).

-

Staining: Use a Reactive Oxygen Species Assay Kit (e.g., from Beyotime) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the levels of intracellular ROS.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 ID8 cells) into the right armpit of female BALB/c nude mice.

-

Tumor Growth: Allow tumors to reach an average volume of approximately 65 mm³.

-

Treatment: Administer this compound (e.g., 50 mg/kg) dissolved in a vehicle like corn oil via gavage or intraperitoneal injection.

-

Monitoring: Monitor tumor growth and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as Western blotting or histology.

Metabolic Flux Analysis (General Workflow)

While a specific, detailed protocol for this compound is not available, the general workflow for a ¹³C-glucose tracing experiment is as follows:

-

Cell Culture: Culture cancer cells in a medium containing ¹³C-labeled glucose.

-

Metabolite Extraction: After treatment with this compound for the desired time, rapidly quench metabolism and extract intracellular metabolites.

-

GC-MS Analysis: Derivatize the metabolites to make them volatile and analyze the isotopic enrichment of key metabolites in the serine synthesis pathway (e.g., 3-phosphoglycerate, serine) and related pathways using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Analyze the mass isotopomer distributions to determine the relative flux through the serine synthesis pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the de novo serine synthesis pathway in cancer metabolism. Its selectivity for PHGDH allows for targeted investigation of the consequences of inhibiting this pathway in cancer cells with a high reliance on serine biosynthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of metabolic reprogramming in tumors. Further research into the in vivo efficacy and potential combination therapies involving this compound could pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in cancer.

References

The Effects of CBR-5884 on Non-Cancerous Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-5884 is a selective, non-competitive small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] While its efficacy against cancer cells with high serine synthesis dependency is well-documented, a thorough understanding of its effects on non-cancerous cells is critical for preclinical and clinical development. This technical guide provides a comprehensive overview of the current knowledge regarding the impact of this compound on non-malignant cells. It includes quantitative data on cytotoxicity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows. The available data indicates a significant selectivity window for this compound, with considerably lower cytotoxicity observed in non-cancerous cells compared to their cancerous counterparts that exhibit a dependency on serine synthesis.

Introduction to this compound and Its Mechanism of Action

This compound was identified through a high-throughput screening of approximately 800,000 compounds as a potent inhibitor of PHGDH.[2][3] It functions as a non-competitive inhibitor with a time-dependent onset of inhibition, ultimately disrupting the oligomerization state of the PHGDH enzyme.[1] This disruption effectively blocks the first committed step in the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. Consequently, cells that are highly reliant on this pathway for serine production are selectively targeted.

Quantitative Effects on Non-Cancerous Cells

The primary characteristic of this compound is its selective toxicity towards cancer cells that overexpress PHGDH and have a high rate of serine biosynthesis. Non-cancerous cells, which typically have lower serine synthesis requirements and can rely on extracellular serine uptake, are significantly less affected.

In Vitro Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on non-cancerous human cell lines.

| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| MCF-10A | Non-tumorigenic breast epithelial | CCK-8 | 72 | 57.2 | --INVALID-LINK-- |

| IOSE-80 | Normal human ovarian surface epithelial | CCK-8 | 48 | > 60 (Implied)¹ | (#) |

¹In the study by Fu et al. (2024), IOSE-80 cells were used as a normal control. While a specific IC50 value was not provided, the data demonstrated significantly higher resistance to this compound compared to ovarian cancer cell lines, with minimal impact on viability at concentrations up to 60 µM.

Selectivity Against Other Dehydrogenases

This compound exhibits high selectivity for PHGDH. At concentrations effective for inhibiting PHGDH, it does not show significant inhibitory activity against other NAD⁺-dependent dehydrogenases.

| Enzyme | Description | Effect of this compound |

| Lactate Dehydrogenase (LDH) | NAD⁺-dependent dehydrogenase | No significant inhibition |

| Malate Dehydrogenase 1 (MDH1) | NAD⁺-dependent dehydrogenase | No significant inhibition |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on non-cancerous cells.

Cell Viability and Cytotoxicity Assay (CCK-8 / Alamar Blue)

This protocol is designed to determine the IC50 value of this compound in a non-cancerous cell line.

Materials:

-

Non-cancerous cell line of interest (e.g., MCF-10A)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CCK-8 (Cell Counting Kit-8) or Alamar Blue (Resazurin) reagent

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Reagent Addition: Add 10 µL of CCK-8 or Alamar Blue reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

-

Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence (Ex/Em ~560/590 nm) for Alamar Blue using a microplate reader.

-

Data Analysis: Subtract the background (medium-only wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the results as percent viability versus log[this compound concentration] and fit a dose-response curve to calculate the IC50 value.

De Novo Serine Synthesis Assay (Stable Isotope Tracing)

This protocol measures the direct inhibitory effect of this compound on the serine synthesis pathway using stable isotope-labeled glucose.

Materials:

-

Cells of interest cultured in 6-well plates

-

Glucose-free and Serine-free medium (e.g., DMEM)

-

[U-¹³C₆]-Glucose

-

This compound (stock solution in DMSO)

-

Methanol, Chloroform, and Water (for metabolite extraction)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach ~80% confluency on the day of the experiment.

-

Pre-treatment: Wash cells with PBS. Pre-treat cells with medium containing the desired concentration of this compound (e.g., 30 µM) or DMSO vehicle for 1 hour at 37°C.

-

Labeling: Replace the pre-treatment medium with glucose-free, serine-free medium supplemented with [U-¹³C₆]-Glucose and the same concentration of this compound or DMSO.

-

Incubation: Incubate for 2-4 hours at 37°C to allow for the incorporation of the ¹³C label into newly synthesized serine.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for GC-MS: Dry the metabolite extract under a stream of nitrogen. Derivatize the samples (e.g., using methoximation followed by silylation) to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Analyze the samples by GC-MS. Monitor the ion fragments for serine to determine the fraction of serine that is labeled with three ¹³C atoms (M+3), which represents newly synthesized serine.

-

Data Analysis: Calculate the fractional labeling of serine (M+3 / Total Serine). Compare the fractional labeling in this compound-treated cells to the vehicle control to quantify the degree of inhibition.

Visualizations: Pathways and Workflows

Serine Biosynthesis Pathway and this compound Inhibition

Caption: The de novo serine biosynthesis pathway, indicating inhibition of PHGDH by this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for determining the IC50 of this compound in non-cancerous cells.

In Vivo Safety and Pharmacokinetics

While detailed pharmacokinetic and biodistribution studies of this compound in normal tissues are not extensively published, preclinical studies in mouse xenograft models provide some insight into its safety profile. In a study on epithelial ovarian cancer, in vivo administration of this compound at 50 mg/kg via gavage significantly delayed tumor growth. Importantly, histological analysis from this study indicated a favorable safety profile for this compound, suggesting minimal toxicity to normal tissues at therapeutic doses.

Potential Off-Target Effects

The selectivity of this compound is a key feature. As noted, it shows little to no activity against LDH and MDH1. A study investigating this compound as a potential antifungal agent found that it inhibits phosphatidylserine synthase (Cho1) in Candida albicans. While this enzyme is absent in humans, it raises the possibility of interactions with other metabolic enzymes, though no significant off-target effects in mammalian cells have been reported to date.

Conclusion and Future Directions

-

Expanded Cell Line Screening: Testing this compound against a broader panel of non-cancerous human primary cells and cell lines (e.g., fibroblasts, endothelial cells, hepatocytes) would provide a more complete picture of its cytotoxic profile.

-

Detailed In Vivo Studies: Comprehensive pharmacokinetic, biodistribution, and toxicology studies in healthy animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in normal tissues and to establish a definitive safety margin.

-

Off-Target Profiling: Broader kinase and enzyme panel screening would definitively rule out significant off-target activities that could contribute to unforeseen toxicities.

References

CBR-5884: A Novel Antifungal Agent Targeting Phosphatidylserine Synthesis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

CBR-5884, a small molecule initially identified as a selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a promising antifungal agent with a novel mechanism of action. Groundbreaking research has demonstrated that this compound effectively inhibits the growth of the pathogenic yeast Candida albicans by targeting phosphatidylserine (PS) synthase (Cho1), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2] This enzyme is absent in humans, presenting a highly selective and attractive target for antifungal therapy with a potentially low risk of host toxicity.[1][2] This document provides an in-depth technical guide on the core findings related to this compound's antifungal potential, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.

Mechanism of Action: Targeting a Fungal-Specific Pathway

Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, this compound exploits a different vulnerability in fungi. The primary antifungal target of this compound is the enzyme phosphatidylserine synthase (Cho1).[1]

Key Points:

-

Enzyme Inhibition: this compound acts as a competitive inhibitor of Cho1, specifically competing with the substrate L-serine.

-

Pathway Disruption: Cho1 catalyzes the condensation of cytidyldiphosphate-diacylglycerol (CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate (CMP). By inhibiting this crucial step, this compound disrupts the de novo synthesis of PS, a vital phospholipid for fungal cell membrane integrity, signaling, and virulence.

-

Fungal Selectivity: The Cho1 enzyme is conserved across many pathogenic fungi, including Candida and Cryptococcus species, but is notably absent in mammals. This provides a significant therapeutic window, as the drug is unlikely to interfere with host cellular machinery.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction catalyzed by Cho1 and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound has been quantified through enzymatic assays and standardized susceptibility testing. The data highlights its specific action on the fungal target and its growth-inhibiting properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Organism | Value | Notes |

| Ki | C. albicans Cho1 | 1,550 ± 245.6 nM | Competitive inhibition with L-serine. |

| MIC | C. albicans SC5314 | 125 - 250 µM | Fungistatic effect observed. Value is dependent on the growth medium used. |

| MIC | C. albicans (other isolates) | Variable (µM) | Inhibition is not strain-specific, with activity shown against multiple clinical isolates. |

Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.

Table 2: Comparative Inhibitory Concentrations

| Compound | Primary Target (Fungal) | Primary Target (Human) | IC50 (Human Target) |

| This compound | Phosphatidylserine Synthase (Cho1) | Phosphoglycerate Dehydrogenase (PHGDH) | 33 µM |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The discovery of this compound's antifungal properties was the result of a systematic, target-based screening and validation process.

Experimental Workflow Diagram

A. High-Throughput Screening for Cho1 Inhibitors

A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed to screen a library of over 7,300 small molecules for inhibitors of purified C. albicans Cho1.

-

Principle: The assay indirectly measures Cho1 activity by detecting the production of cytidine monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then reacts with a malachite green molybdate reagent to form a colored complex, which is quantified by measuring absorbance at ~630 nm.

-

Protocol Outline:

-

Purified, tag-free hexameric Cho1 protein is incubated with the substrates CDP-DAG and L-serine in a 384-well plate format.

-

Test compounds (from a repurposing library) and controls are added to the reaction wells.

-

A nucleotidase is included in the reaction mixture to convert the CMP byproduct to free phosphate.

-

After incubation, the malachite green reagent is added.

-

The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls indicates inhibition of Cho1.

-

B. Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of this compound against live C. albicans cells was determined using the broth microdilution method, following the standard guidelines from the Clinical & Laboratory Standards Institute (CLSI).

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol Outline:

-

C. albicans strains (e.g., SC5314 and other clinical isolates) are grown and diluted in standardized media (e.g., RPMI MOPS, pH 7.0).

-

Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

Plates are incubated at 37°C for 48 hours.

-

The MIC is determined as the lowest drug concentration at which there is no visible fungal growth. The effect was found to be fungistatic for this compound.

-

C. In Vivo Phenotypic Assays

To confirm that this compound inhibits Cho1 within living fungal cells, phenotypes consistent with a cho1ΔΔ mutant were assessed.

-

Ethanolamine Rescue Assay: The growth inhibition caused by this compound could be significantly rescued by supplementing the growth medium with ethanolamine. This is a key indicator of on-target activity, as ethanolamine allows for the synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de novo PS synthesis.

-

β(1,3)-Glucan Exposure: Treatment of wild-type C. albicans with 170 µM this compound led to a significant increase in the exposure of cell wall β(1,3)-glucan. This "unmasking" of glucan is a known phenotype of cho1ΔΔ mutants and is linked to defects in cell wall integrity.

Conclusion and Future Directions

This compound represents a novel and promising lead compound for the development of a new class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Cho1 provides a clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and the demonstrated on-target effects in cellular assays validate Cho1 as a druggable target.

Future research and development should focus on:

-

Lead Optimization: Improving the potency and solubility of this compound through medicinal chemistry to achieve lower MIC values.

-

Spectrum of Activity: Evaluating the efficacy of this compound and its derivatives against a broader range of pathogenic fungi, including other Candida species and Cryptococcus neoformans.

-

In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of systemic and mucosal fungal infections.

-

Resistance Studies: Investigating the potential for and mechanisms of resistance development to this new class of antifungal agents.

References

The Small Molecule CBR-5884: A Competitive Inhibitor of Candida albicans Phosphatidylserine Synthase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Systemic fungal infections caused by Candida species are a significant cause of morbidity and mortality, and the emergence of antifungal resistance necessitates the discovery of novel therapeutic agents.[1] The fungal-specific enzyme phosphatidylserine (PS) synthase, encoded by the CHO1 gene, represents a promising target for antifungal drug development.[1] This enzyme is essential for the virulence of Candida albicans and is absent in humans, suggesting that its inhibition could offer a selective therapeutic window.[1][2] This document provides an in-depth technical overview of the small molecule CBR-5884, a recently identified inhibitor of C. albicans PS synthase (Cho1).

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of C. albicans phosphatidylserine synthase (Cho1).[3] The enzyme Cho1 catalyzes the synthesis of phosphatidylserine (PS) from serine and cytidyldiphosphate-diacylglycerol (CDP-DAG). Kinetic analysis and computational docking have revealed that this compound competes with the serine substrate for binding to the active site of Cho1. This inhibition of Cho1 disrupts the de novo biosynthesis of PS, a critical phospholipid for fungal cell wall integrity and virulence. The inhibitory effect of this compound is fungistatic, meaning it inhibits the growth of C. albicans rather than killing the fungal cells directly.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against C. albicans and its target enzyme, Cho1.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 1,550 ± 245.6 nM | |

| IC50 (Purified Cho1) | Not explicitly reported, but potent inhibition demonstrated |

| Medium | MIC Value (µM) for C. albicans SC5314 | Reference |

| Minimal Medium | 125 - 250 | |

| Minimal Medium + 50 mM HEPES (pH 7.0) | 15.6 - 31.3 | |

| RPMI + MOPS (pH 7.0) | 7.8 - 15.6 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound inhibition of Cho1.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

In Vitro Nucleotidase-Coupled Malachite Green-Based Assay for Cho1 Activity

This high-throughput assay monitors the production of cytidine monophosphate (CMP), a byproduct of the PS synthase reaction, as a proxy for enzyme activity.

-

Reagents: Purified C. albicans Cho1 enzyme, CDP-DAG, L-serine, apyrase (nucleotidase), malachite green reagent.

-

Procedure:

-

The reaction is initiated by mixing purified Cho1 with CDP-DAG and L-serine in a suitable buffer.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Apyrase is added to the reaction mixture to hydrolyze the released CMP into cytidine and inorganic phosphate (Pi).

-

The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the inorganic phosphate.

-

The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced, which is directly proportional to the Cho1 activity.

-

For inhibitor screening, compounds like this compound are pre-incubated with the enzyme before the addition of substrates.

-

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Materials: C. albicans strains, appropriate growth medium (e.g., RPMI with MOPS), 96-well microtiter plates, serial dilutions of this compound.

-

Procedure:

-

A standardized inoculum of C. albicans is prepared.

-

Serial twofold dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with the fungal suspension.

-

Positive (no drug) and negative (no inoculum) control wells are included.

-

The plates are incubated at 37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the positive control.

-

In Vivo Phosphatidylserine Synthesis Assay

This assay directly measures the incorporation of a labeled precursor into PS within living C. albicans cells to confirm the in vivo target engagement of this compound.

-

Reagents: Wild-type C. albicans, this compound, C-l-SerN3 (a clickable analog of serine), DBCO-AZ Dye 488 (for click chemistry).

-

Procedure:

-

Wild-type C. albicans cells are grown in the presence or absence of this compound.

-

The C-l-SerN3 probe is added to the cell cultures and incubated to allow for its incorporation into newly synthesized PS.

-

The cells are then treated with the DBCO-AZ Dye 488, which reacts with the azide group of the incorporated SerN3 via click chemistry, leading to fluorescent labeling of the cell membrane.

-

The fluorescence intensity of the cell membrane is visualized and quantified using fluorescence microscopy. A reduction in fluorescence in this compound-treated cells indicates inhibition of PS synthesis.

-

Conclusion

This compound is a promising lead compound for the development of a new class of antifungal agents targeting the fungal-specific enzyme phosphatidylserine synthase. Its competitive mechanism of action and demonstrated in vitro and in vivo activity against C. albicans warrant further investigation and optimization. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to address the challenge of fungal infections.

References

Methodological & Application

Application Notes and Protocols for CBR-5884 In Vitro Assays

These application notes provide detailed protocols for in vitro assays involving CBR-5884, a selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information is intended for researchers, scientists, and drug development professionals investigating the serine biosynthesis pathway and its role in cancer and other diseases.

Introduction to this compound

This compound is a small molecule inhibitor that targets phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By inhibiting PHGDH, this compound effectively blocks the production of serine in cancer cells that exhibit high levels of serine biosynthetic activity, leading to selective toxicity in these cells.[2][3] Mechanistically, this compound acts as a noncompetitive inhibitor, demonstrating a time-dependent onset of inhibition and disrupting the oligomerization state of the PHGDH enzyme.[2] It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast cancer and melanoma, that are dependent on endogenous serine synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound's in vitro activity against its primary target, PHGDH, and a secondary fungal target, Cho1.

Table 1: Inhibitory Activity of this compound against PHGDH

| Parameter | Value | Assay Type | Source |

| IC50 | 33 µM | Cell-free enzymatic assay | |

| Inhibition Mechanism | Noncompetitive | Enzyme kinetics assay | |

| Effect | Disrupts PHGDH oligomerization | Cross-linking assay |

Table 2: Inhibitory Activity of this compound against C. albicans Cho1

| Parameter | Value | Assay Type | Source |

| Ki | 1,550 ± 245.6 nM | Enzyme kinetics assay | |

| Inhibition Mechanism | Competitive with serine | Enzyme kinetics and computational docking |

Signaling Pathway of PHGDH Inhibition by this compound

This compound targets a key metabolic pathway that is often upregulated in cancer cells to support their high proliferation rates. The diagram below illustrates the canonical serine biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of the serine biosynthesis pathway by this compound.

Experimental Protocols

Cell-Free PHGDH Enzyme Inhibition Assay

This protocol is adapted from high-throughput screening methods used to identify PHGDH inhibitors. It measures the enzymatic activity of PHGDH by monitoring the reduction of NAD+ to NADH.

Workflow Diagram

Caption: Workflow for the cell-free PHGDH enzyme inhibition assay.

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG) substrate

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in fresh DMSO to a stock concentration of 10-20 mM.

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well plate, add 2-5 µL of the diluted this compound or DMSO (vehicle control) to each well.

-

Add recombinant PHGDH enzyme to each well.

-

For time-dependent inhibition studies, pre-incubate the enzyme with this compound for various durations (e.g., 30 minutes, 1 hour, 4 hours) at room temperature.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding a solution containing the substrates 3-PG and NAD+.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Take readings every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Serine Synthesis Inhibition Assay (GC-MS)

This protocol measures the ability of this compound to inhibit de novo serine synthesis within cancer cells by tracing the incorporation of carbon from labeled glucose into serine.

Workflow Diagram

Caption: Workflow for the cellular serine synthesis inhibition assay.

Materials:

-

Cancer cell line with high serine synthesis (e.g., Carney, MDA-MB-468)

-

Cell culture medium

-

This compound

-

Uniformly labeled ¹³C₆-glucose

-

Methanol, water, and chloroform for metabolite extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

-

-

Isotope Labeling:

-

Remove the treatment medium and replace it with a medium containing ¹³C₆-glucose, along with the same concentration of this compound or DMSO.

-

Incubate the cells for a specified period (e.g., 2 hours) to allow for the incorporation of the labeled carbon.

-

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells, collect the extract, and centrifuge to pellet debris.

-

-

GC-MS Analysis:

-

Dry the supernatant containing the polar metabolites.

-

Derivatize the samples to make them volatile for GC analysis.

-

Analyze the samples using GC-MS to separate and identify metabolites.

-

-

Data Analysis:

-

Determine the isotopic enrichment in serine. Newly synthesized serine will have a mass shift of +3 (M+3) due to the incorporation of three ¹³C atoms from glucose.

-

Calculate the fraction of labeled serine relative to the total serine pool to quantify the inhibition of de novo synthesis.

-

Cell Proliferation and Viability Assay

This protocol assesses the effect of this compound on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., breast, melanoma, or ovarian cancer lines)

-

Standard cell culture medium (+Serine) and serine-depleted medium (-Serine)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue™)

-

Microplate reader (luminescence or fluorescence)

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-6,000 cells per well and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 1 µM to 60 µM). Include a vehicle control (DMSO).

-

To test for selective toxicity, perform the assay in parallel using both serine-replete and serine-depleted media.

-

-

Incubation:

-

Incubate the plates for a period ranging from 24 hours to 5 days, depending on the cell line's doubling time and the specific experimental question.

-

-

Viability Measurement:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent protocol.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot cell viability against the this compound concentration to generate dose-response curves and determine GI50 (concentration for 50% growth inhibition) values.

-

References

CBR-5884: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBR-5884 is a selective, small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in various cancers to support rapid proliferation and growth.[1][3] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization state of PHGDH and subsequently blocking serine synthesis. This targeted inhibition makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound specifically targets PHGDH, which catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. By inhibiting this enzyme, this compound depletes intracellular serine levels, leading to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in cancer cells that are highly dependent on this pathway. Downstream effects include the activation of the ROS/Wnt/β-catenin pathway and downregulation of the ITGB4/ERK/epithelial-mesenchymal transition (EMT) signaling axis.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Test Duration | Reference |

| Various | Breast Cancer & Melanoma | ~33 µM | Not Specified | |

| SKOV3 | Epithelial Ovarian Cancer | 54.4 µM | 72 hours | |

| ID8 | Epithelial Ovarian Cancer | 54.7 µM | 72 hours |

Table 2: Recommended Treatment Conditions for Specific Cellular Assays

| Assay | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |

| Acute Toxicity / Serine Synthesis Inhibition | Carney | 1 µM - 40 µM | 3 hours | Decreased de novo serine synthesis | |

| Proliferation Assay | Melanoma & Breast Cancer Lines | 15 µM, 30 µM | 3 - 5 days | Inhibition of proliferation | |

| Cell Cycle Analysis | SKOV3, ID8 | 50 µM | 24 hours | S-phase cell cycle arrest | |

| Apoptosis Assay (Annexin V) | SKOV3, ID8 | 50 µM | 48 hours | Increased percentage of apoptotic cells | |

| Cell Proliferation (Dose-Dependent) | A2780, OVCAR3, ES-2 | 0, 15, 30, 45 µM | 24, 48, 72 hours | Time and dose-dependent inhibition | |

| ROS Level Assessment | OVCAR3, A2780, ES-2 | 30 µM | 24 - 48 hours | Increased cellular ROS levels |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, dissolve 5 mg of this compound in 0.99 mL of DMSO.

-

Solubility: this compound is soluble in DMSO at concentrations up to 50 mg/mL.

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted in DMSO, aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to 2 months.

Protocol 2: Cell Viability and Proliferation Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 6,000 cells per well and allow them to acclimate overnight.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0 µM to 150 µM) for the desired duration (e.g., 72 hours for IC50 determination).

-

Viability Assessment: After the treatment period, assess cell viability using a suitable method such as CellTiter-Glo or Alamar Blue assay according to the manufacturer's protocol.

Protocol 3: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay

-

Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound (e.g., 50 µM) for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Visualizations

Caption: this compound inhibits PHGDH, blocking serine synthesis and promoting apoptosis.

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for CBR-5884 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBR-5884 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation.[1][4] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and subsequently blocking the synthesis of serine. This targeted inhibition makes this compound selectively toxic to cancer cell lines that have a high dependency on de novo serine synthesis. These application notes provide an overview of the working concentrations of this compound and detailed protocols for its use in cancer cell line research.